molecular formula C11H14N4O B7505674 N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7505674
M. Wt: 218.26 g/mol
InChI Key: NXAGTVUDCIKXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative and has been found to possess various pharmacological properties. In

Mechanism of Action

The mechanism of action of N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins and thereby alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. In addition, this compound has been found to exhibit potential antitumor activity in vitro. However, further studies are required to determine the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential therapeutic applications. This compound may be useful in the development of drugs for the treatment of inflammation, pain, fever, and cancer. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several possible future directions for the research on N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide. One direction is to further investigate the mechanism of action of this compound. Another direction is to explore the potential therapeutic applications of this compound in vivo. Additionally, the development of more soluble analogs of this compound may be a promising direction for future research.

Synthesis Methods

The synthesis of N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-amino-4-methylpyrazole with 2-bromo-5-chloropyridine in the presence of potassium carbonate and acetonitrile. The resulting compound is then treated with N-methylpropan-2-amine in the presence of triethylamine and acetonitrile to yield N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to possess various pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. It has also been found to exhibit potential antitumor activity.

properties

IUPAC Name

N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-7(2)15-10-8(6-14-15)4-9(5-13-10)11(16)12-3/h4-7H,1-3H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAGTVUDCIKXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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